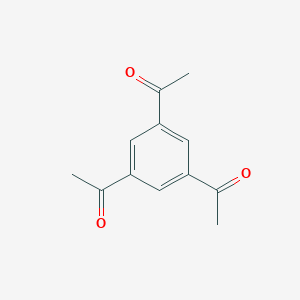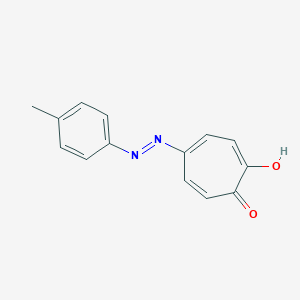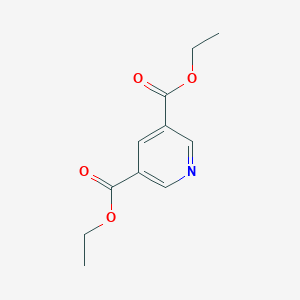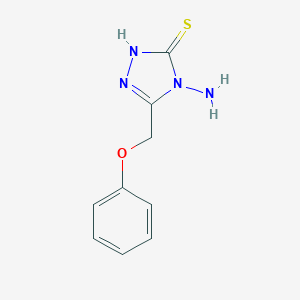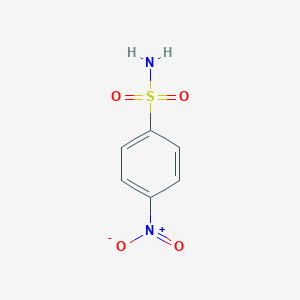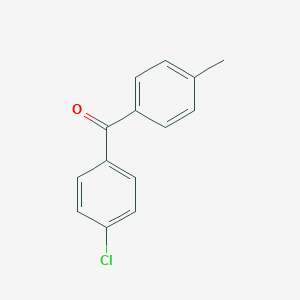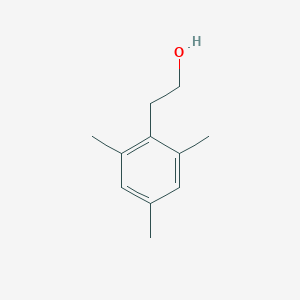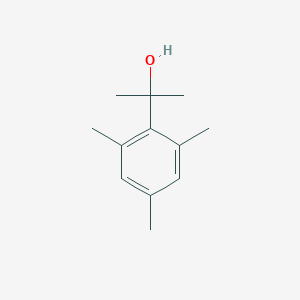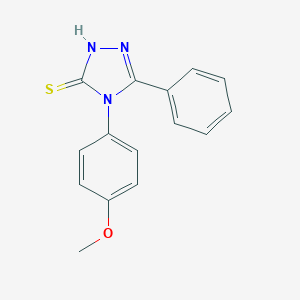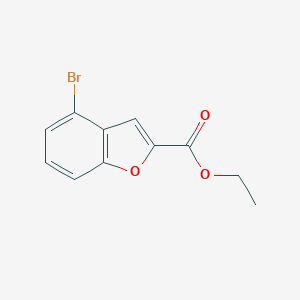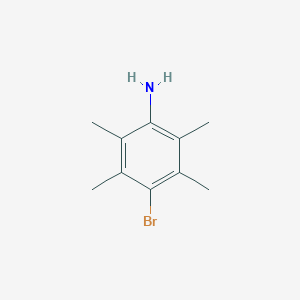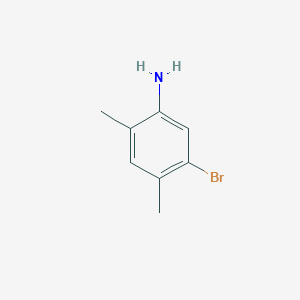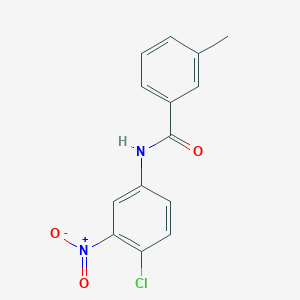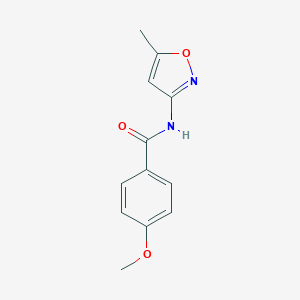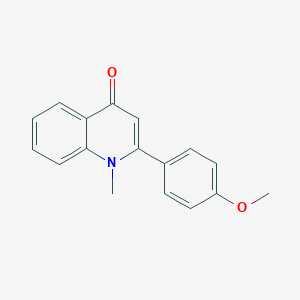
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone, also known as MMQ, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinolone derivatives and has been found to have potential applications in the field of medicine and research.
科学的研究の応用
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
生化学的および生理学的効果
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
実験室実験の利点と制限
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is stable and easy to handle, making it suitable for various assays. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is also relatively cost-effective compared to other compounds with similar properties. However, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has some limitations, such as its low solubility in water, which can affect its bioavailability. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone also has limited toxicity data, which can affect its safety profile.
将来の方向性
There are several future directions for 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone research. One direction is to explore its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to optimize the synthesis method and improve the yield and purity of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone. Further studies are also needed to elucidate the mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone and its potential side effects. Additionally, the development of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone derivatives with improved properties can be explored.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is a synthetic compound that has potential applications in the field of medicine and research. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore its potential applications and optimize its properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has the potential to be a valuable tool in biomedical research and drug development.
合成法
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and methyl anthranilate followed by cyclization and oxidation. The yield of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be improved by optimizing the reaction conditions and using suitable catalysts.
特性
CAS番号 |
246181-55-5 |
|---|---|
製品名 |
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone |
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1-methylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15-6-4-3-5-14(15)17(19)11-16(18)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3 |
InChIキー |
FTEHKBSVTFDQHR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



